molecular formula C15H18BN3O2 B15299212 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole-7-carbonitrile

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole-7-carbonitrile

Cat. No.: B15299212
M. Wt: 283.14 g/mol
InChI Key: OSDXVMJXFCMAQW-UHFFFAOYSA-N
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Description

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole-7-carbonitrile is a complex organic compound that features a boronic ester group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole-7-carbonitrile typically involves the formation of the boronic ester group through a reaction between an appropriate boronic acid and a suitable indazole derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and hydrogen gas for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes for detecting various biological molecules.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole-7-carbonitrile involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in various chemical and biological applications. The indazole moiety can interact with specific enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include:

These compounds share the boronic ester group but differ in their core structures, which can influence their reactivity and applications. The unique combination of the indazole and nitrile groups in 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole-7-carbonitrile makes it particularly versatile and valuable in various fields of research.

Properties

Molecular Formula

C15H18BN3O2

Molecular Weight

283.14 g/mol

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-7-carbonitrile

InChI

InChI=1S/C15H18BN3O2/c1-14(2)15(3,4)21-16(20-14)12-6-10(8-17)13-11(7-12)9-19(5)18-13/h6-7,9H,1-5H3

InChI Key

OSDXVMJXFCMAQW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C(=C2)C#N)C

Origin of Product

United States

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